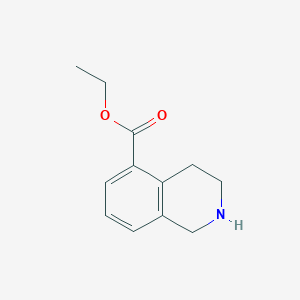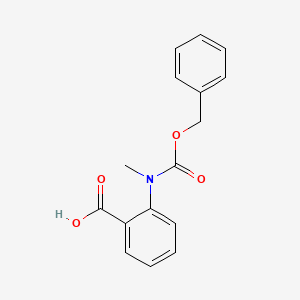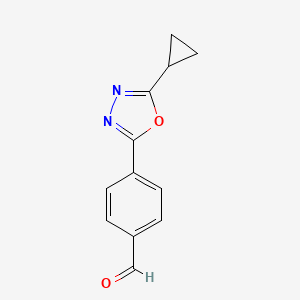
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and malonic acid . Major products formed from these reactions include cinnamic acid derivatives and other substituted oxadiazoles .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antibacterial, antiviral, and anti-inflammatory properties . In the field of biology, it has been used as a tool to study the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while 1,2,4-oxadiazoles are known for their antibacterial and antiviral properties, 1,3,4-oxadiazoles have been extensively studied for their anticancer and anti-inflammatory activities .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-1-3-9(4-2-8)11-13-14-12(16-11)10-5-6-10/h1-4,7,10H,5-6H2 |
InChI Key |
QMPQDBSWAAZICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
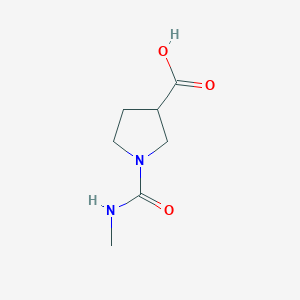
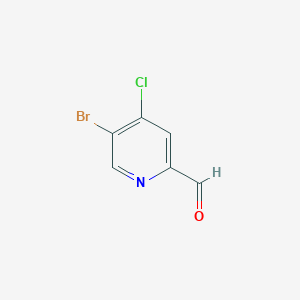
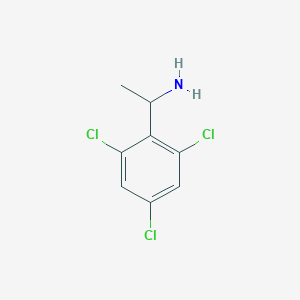
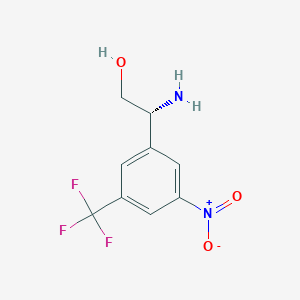
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
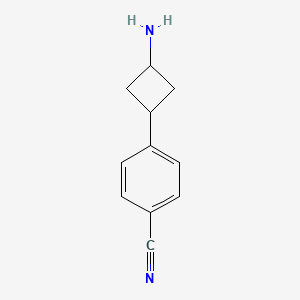
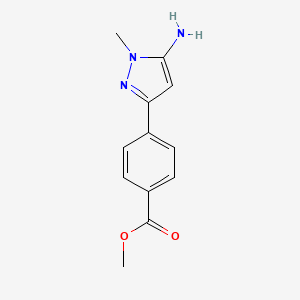
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
